1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Target of action
Compounds with a pyrrolidine-2,5-dione scaffold have been reported to have various biological activities .
Mode of action
Without specific studies on “1-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione”, it’s difficult to determine its exact mode of action. It’s possible that the compound interacts with its targets through the pyrrolidine-2,5-dione moiety, which is a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring and the subsequent attachment of the thiophene and pyrrolidine-2,5-dione moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: shares structural similarities with other compounds containing thiophene, azetidine, and pyrrolidine moieties.
Thiophene derivatives: Compounds with similar thiophene rings may exhibit comparable chemical reactivity and biological activities.
Azetidine derivatives:
Pyrrolidine-2,5-dione derivatives: These compounds are of interest due to their potential biological activities and use as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-2-3-10(19-8)13(18)14-6-9(7-14)15-11(16)4-5-12(15)17/h2-3,9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLDUXIGWZVKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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